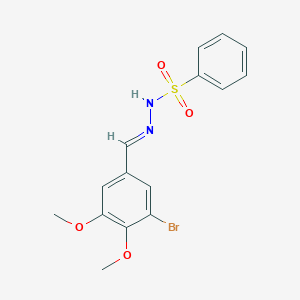

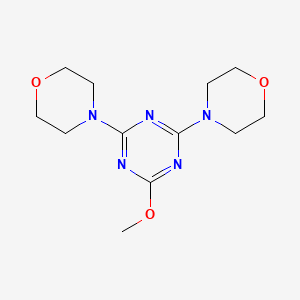

![molecular formula C16H15N3O2 B5535018 7-甲基-5-苯基吡唑并[1,5-a]嘧啶-3-羧酸乙酯](/img/structure/B5535018.png)

7-甲基-5-苯基吡唑并[1,5-a]嘧啶-3-羧酸乙酯

描述

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound within the pyrazolopyrimidine class that has been synthesized and studied for various properties and reactions. This compound is part of a broader class of chemicals known for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine compounds involves reactions such as the Biginelli reaction, which typically uses catalysts like p-toluenesulfonic acid in alcohol under reflux conditions. For example, a similar compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was synthesized using the Biginelli reaction approach, indicating a possible pathway for synthesizing ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate as well (Suwito et al., 2018).

Molecular Structure Analysis

Molecular structure characterization typically involves spectroscopic methods such as FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR. These techniques provide detailed information on the molecular framework and functional groups present in compounds like ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

Chemical Reactions and Properties

Pyrazolopyrimidine derivatives exhibit various chemical reactions, including regioselective synthesis and functionalization processes. For example, reactions involving chloro derivatives or amines lead to substituted products, indicative of the chemical reactivity patterns seen in similar compounds (Drev et al., 2014).

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties can be determined through analytical techniques and contribute to the compound's application potential.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for predicting the behavior of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate in chemical syntheses and potential applications. The reactivity patterns observed in similar pyrazolopyrimidine compounds provide insights into possible reactions and transformations (Bruni et al., 1994).

科学研究应用

合成和化学性质

合成和反应性

7-甲基-5-苯基吡唑并[1,5-a]嘧啶-3-羧酸乙酯用作合成各种杂环化合物的先驱。例如,它可以与乙酸铵反应形成吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-6-酮 (Bruni 等,1994)。此外,它可以进行亲电取代反应,形成新型的吡唑并[1,5-c]-1,2,4-三唑并[4,3-a]嘧啶 (Atta,2011)。

区域选择性合成

这种化合物在取代吡唑并[1,5-a]嘧啶-3-羧酰胺的区域选择性合成中具有重要意义,展示了其在有机合成中的多功能性 (Drev 等,2014)。

结构变化和生物活性

已经探索了该化合物的结构修饰,以研究其对生物活性(如抗炎特性)的影响。例如,已经研究了侧链的改变和不同位置的取代以评估所产生的生物活性 (Auzzi 等,1983)。

在药物研究中的应用

抗肿瘤活性

7-甲基-5-苯基吡唑并[1,5-a]嘧啶-3-羧酸乙酯的某些衍生物表现出有希望的抗肿瘤活性。例如,特定的合成化合物对人肺癌和肝细胞癌细胞系显示出高效力 (Gomha 等,2017)。

- 抗菌和抗真菌活性:这些化合物的抗菌和抗真菌特性已得到广泛研究。例如,某些衍生物对各种病原体表现出相当大的抗菌活性 (Gein 等,2009),而一些则表现出抗真菌活性 (Ming 等,2005)。

- 抗结核活性:已经合成并评估了 7-甲基-5-苯基吡唑并[1,5-a]嘧啶-3-羧酸乙酯的类似物,以了解其抗结核活性,展示了治疗结核病的潜力 (Titova 等,2019)。

先进材料科学应用

催化剂开发

该化合物已用于新型催化剂的开发。例如,开发了一种负载磁性的银基纤维素基生物纳米复合催化剂,用于四唑并[1,5-a]嘧啶的绿色合成,展示了其在可持续化学中的作用 (Maleki 等,2017)。

DNA 相互作用和抑制活性

源自 7-甲基-5-苯基吡唑并[1,5-a]嘧啶-3-羧酸乙酯的四唑并[1,5-a]嘧啶配体的铜(II)配合物已显示出显着的 DNA 相互作用和对各种酶和受体的抑制活性,表明它们在药物开发中的潜力 (Haleel 等,2016)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines in general are known to have valuable properties as antimetabolites in purine biochemical reactions . They have been found to exhibit a range of biological activities, including antitrypanosomal, antischistosomal, and antimicrobial activities .

未来方向

Given the wide range of biological activities exhibited by pyrazolo[1,5-a]pyrimidines, future research could focus on exploring the potential of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate in various therapeutic applications. Additionally, further studies could investigate the synthesis of new derivatives and their biological activities .

属性

IUPAC Name |

ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-17-19-11(2)9-14(18-15(13)19)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYAKQRHDBYXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isopropyl-9-[(3-methylquinoxalin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534935.png)

![3-(4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol](/img/structure/B5534963.png)

![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)

![3-[2-(ethylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5535003.png)

![6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)

![5-ethyl-2,3-dimethyl-7-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5535026.png)

![9-ethyl-1-methyl-4-(1,3-thiazol-4-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5535034.png)

![ethyl 4-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5535048.png)

![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5535058.png)